molecular formula C6H11NO3S B2946672 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione CAS No. 2305252-60-0

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione

Cat. No.: B2946672
CAS No.: 2305252-60-0
M. Wt: 177.22
InChI Key: ILZRRJJKJJSYGJ-UHFFFAOYSA-N
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Description

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione is a chemical compound with the molecular formula C6H11NO3S. It is known for its unique spirocyclic structure, which includes oxygen, sulfur, and nitrogen atoms. This compound has a molecular weight of 177.22 g/mol and is often used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing oxygen, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    6-oxa-7-thia-8-azaspiro[3.5]nonane: Lacks the dione functionality.

    7-thia-8-azaspiro[3.5]nonane-7,7-dione: Lacks the oxygen atom in the spirocyclic ring.

    6-oxa-8-azaspiro[3.5]nonane-7,7-dione: Lacks the sulfur atom in the spirocyclic ring.

Uniqueness

6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-7,7-dione is unique due to its combination of oxygen, sulfur, and nitrogen atoms in a spirocyclic structure. This unique arrangement imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

6-oxa-7λ6-thia-8-azaspiro[3.5]nonane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-11(9)7-4-6(5-10-11)2-1-3-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZRRJJKJJSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNS(=O)(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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